3-Chloro-5-iodobenzyl bromide
Description
Significance of Polyhalogenated Aromatic Systems in Advanced Chemical Synthesis
Polyhalogenated aromatic compounds are molecules of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of multiple halogen atoms on an aromatic ring provides a powerful tool for chemists, enabling site-selective functionalization through reactions like cross-coupling. nih.govnih.gov The distinct reactivity of different halogens (e.g., iodine vs. chlorine) allows for sequential and controlled modifications of the aromatic core, which is a highly sought-after strategy for building complex molecular scaffolds. Copper-catalyzed reactions, for instance, are often employed in the synthesis and transformation of these polyhalogenated systems. chemicalbook.com This differential reactivity is fundamental to creating diverse chemical entities from a single, versatile starting material.
Strategic Importance of Benzylic Halides as Versatile Synthetic Intermediates
Benzylic halides are highly valued as synthetic intermediates due to the reactivity of the benzylic position. The carbon atom adjacent to the benzene (B151609) ring can stabilize reactive intermediates, such as carbocations and radicals, through resonance. This inherent stability facilitates a range of transformations. quora.com
Benzylic bromides are particularly effective alkylating agents in nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms depending on the substrate and reaction conditions. quora.comkhanacademy.org They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, their utility extends to Friedel-Crafts alkylations and as precursors for generating organometallic reagents, highlighting their broad applicability in constructing more complex molecules from simpler precursors. nih.gov
Overview of Research Trajectories for 3-Chloro-5-iodobenzyl bromide
While its isomers, such as 2-chloro-5-iodobenzyl bromide, have been documented as key intermediates in the synthesis of pharmaceuticals like Empagliflozin, chemicalbook.comcjph.com.cn specific research focused exclusively on this compound is limited. The compound is commercially available, indicating its use as a building block in chemical synthesis. synquestlabs.comocheminc.com
The research utility of this compound can be inferred from its structure. It possesses three distinct reactive sites: the highly labile benzylic bromide, a C-I bond, and a C-Cl bond. This structure suggests its primary research trajectory lies in its use as a versatile scaffold for synthesizing complex, multi-functionalized aromatic compounds. The expected differential reactivity—facile nucleophilic substitution at the benzylic position, followed by selective metal-catalyzed cross-coupling at the more reactive C-I bond, and potential subsequent functionalization at the less reactive C-Cl bond—makes it a promising, albeit currently under-documented, tool for synthetic chemists.
Properties of this compound
Below are the known properties of the compound.
| Property | Value | Source |
| CAS Number | 912343-41-0 | synquestlabs.comguidechem.com |
| Molecular Formula | C₇H₅BrClI | synquestlabs.comguidechem.com |
| Molecular Weight | 331.38 g/mol | synquestlabs.combldpharm.com |
| Synonyms | 1-(Bromomethyl)-3-chloro-5-iodobenzene | guidechem.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCONICDGVAQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 5 Iodobenzyl Bromide
Direct Halogenation Strategies for Benzylic Positions
Direct benzylic halogenation is the most straightforward approach to synthesizing benzyl (B1604629) bromides. This method centers on the high reactivity of the benzylic C-H bonds, which are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com The Wohl-Ziegler reaction is a prominent example of this strategy, typically employing N-bromosuccinimide (NBS) to achieve selective benzylic bromination. fiveable.me
Benzylic Bromination of 3-Chloro-5-iodotoluene Precursors
The primary route to 3-Chloro-5-iodobenzyl bromide is the free-radical bromination of 3-chloro-5-iodotoluene. This reaction selectively replaces a hydrogen atom on the methyl group (the benzylic position) with a bromine atom. masterorganicchemistry.com
The success of benzylic bromination hinges on the careful selection of reagents and the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions, such as bromination of the aromatic ring.
Brominating Agents: N-bromosuccinimide (NBS) is the most widely used reagent for this transformation. organicchemistrytutor.comchemistrysteps.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring the radical substitution pathway over electrophilic aromatic addition. chadsprep.commasterorganicchemistry.com
Reaction Conditions:
Solvents: Historically, carbon tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity and environmental concerns, it has been largely replaced by less hazardous alternatives. Acetonitrile, dichloromethane, and ethyl acetate (B1210297) are now commonly employed. organic-chemistry.orggoogle.com
Temperature: The reaction temperature is a critical parameter. It must be high enough to facilitate the decomposition of the radical initiator but not so high as to promote unwanted side reactions. Temperatures typically range from 50 to 100°C, depending on the solvent and initiator used. google.com
Equivalents of NBS: Stoichiometric control is important. Using a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS is common to ensure the complete conversion of the starting toluene (B28343) derivative. organic-chemistry.orgnih.gov
< R-TABLE theme="light" :headers='[ {"key":"Parameter","label":"Parameter","type":"string"}, {"key":"Condition","label":"Condition","type":"string"}, {"key":"Rationale_and_Considerations","label":"Rationale and Considerations","type":"string"} ]' :rows='[ {"Parameter":"Brominating Agent","Condition":"N-Bromosuccinimide (NBS)","Rationale_and_Considerations":"Provides a low, constant concentration of Br₂, favoring selective benzylic radical substitution over electrophilic aromatic addition. Minimizes formation of dibrominated and ring-brominated byproducts."}, {"Parameter":"Solvent","Condition":"Acetonitrile, Dichloromethane, Ethyl Acetate","Rationale_and_Considerations":"Chosen for their ability to dissolve the reactants and their relative inertness under radical conditions. Safer alternatives to the historically used CCl₄."}, {"Parameter":"Initiator","Condition":"AIBN or Benzoyl Peroxide (Thermal); UV/Visible Light (Photochemical)","Rationale_and_Considerations":"Initiates the radical chain reaction. Choice depends on desired reaction temperature and substrate sensitivity. Photochemical initiation offers a milder, catalyst-free alternative."}, {"Parameter":"Temperature","Condition":"50-100 °C (Thermal); Room Temperature (Photochemical)","Rationale_and_Considerations":"Must be sufficient to decompose the thermal initiator without causing degradation or side reactions. Photochemical methods allow for lower operating temperatures."}, {"Parameter":"Stoichiometry","Condition":"~1.05 equivalents of NBS","Rationale_and_Considerations":"A slight excess ensures complete consumption of the starting material, 3-chloro-5-iodotoluene, maximizing product yield."} ]' >
The selective bromination of the benzylic position is a free-radical chain reaction that requires an initiation step to generate the initial bromine radical (Br•). chemistrysteps.com
Thermal Initiation: This is the most common method, utilizing a radical initiator that decomposes upon heating to produce radicals. libretexts.org
Azobisisobutyronitrile (AIBN): AIBN is a popular choice because it decomposes cleanly at a predictable rate (half-life of one hour at 85°C) to form stable 2-cyano-2-propyl radicals and nitrogen gas. libretexts.orglibretexts.org These radicals then initiate the chain reaction.
Benzoyl Peroxide (BPO): BPO is another effective thermal initiator. commonorganicchemistry.com It cleaves at the weak oxygen-oxygen bond upon heating to form benzoyloxyl radicals, which can then lose CO₂ to form phenyl radicals that propagate the chain. libretexts.orgwikipedia.org
Photochemical Initiation: This technique uses light energy, typically from UV or visible light sources, to initiate the reaction. researchgate.net This method can often be performed at lower temperatures and avoids the need for chemical initiators. researchgate.net The light promotes the homolytic cleavage of the Br-Br bond in the small amount of Br₂ present, starting the radical chain process. masterorganicchemistry.com Recent studies have shown that even simple household compact fluorescent lamps (CFLs) or LEDs can be effective light sources. organic-chemistry.orgnewera-spectro.com
Comparative Analysis of Halogenation Reagents in Substituted Toluene Systems
While NBS is the most prevalent reagent for benzylic bromination, other reagents can also be employed, each with distinct characteristics. The choice of reagent can influence selectivity, reactivity, and reaction conditions. For a substrate like 3-chloro-5-iodotoluene, which has an electron-deactivated ring, the selectivity for benzylic bromination over aromatic bromination is generally high.
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Innovations in Process Chemistry for this compound Synthesis
Recent advancements in chemical engineering and process chemistry have led to the development of more efficient, safer, and scalable methods for synthesis. Continuous flow technology, in particular, has emerged as a powerful tool for photochemical reactions like benzylic bromination.
Continuous Flow Synthesis Protocols for Enhanced Efficiency
Continuous flow synthesis involves pumping reactants through a network of tubes or channels where the reaction occurs, rather than in a traditional batch reactor. This approach offers significant advantages for photochemical benzylic brominations. rsc.org
Enhanced Efficiency and Safety:
Superior Light Penetration: The small dimensions of the tubing in a flow reactor ensure that the entire reaction mixture is uniformly and intensely irradiated. rsc.orgnih.gov This overcomes the light attenuation problems common in large-scale batch reactors, leading to faster reaction times and higher efficiency. mdpi.com
Precise Temperature Control: Flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat exchange and precise control over the reaction temperature. This minimizes thermal gradients and reduces the risk of side reactions or runaway processes.
Scalability: Scaling up a flow process is straightforward; instead of using a larger reactor, the system is simply run for a longer period. nih.gov This allows for the production of multi-gram or even kilogram quantities with a small laboratory setup. rsc.orgacs.org
A typical photochemical flow setup for benzylic bromination consists of a solution of the toluene precursor (3-chloro-5-iodotoluene) and NBS in a suitable solvent (e.g., acetonitrile) being pumped through transparent fluorinated ethylene (B1197577) polymer (FEP) tubing. organic-chemistry.orgnih.gov The tubing is coiled around a light source, such as a compact fluorescent lamp (CFL) or a bank of LEDs, to initiate the radical reaction. organic-chemistry.orgrsc.org The residence time in the irradiated zone is precisely controlled by the flow rate and the reactor volume, allowing for optimization of the conversion and yield. nih.gov
< R-TABLE theme="light" :headers='[ {"key":"Parameter","label":"Parameter","type":"string"}, {"key":"Typical_Setup_Component_Specification","label":"Typical Setup/Component Specification","type":"string"}, {"key":"Function_and_Advantage","label":"Function and Advantage","type":"string"} ]' :rows='[ {"Parameter":"Pumps","Typical_Setup_Component_Specification":"Syringe pumps or HPLC pumps","Function_and_Advantage":"Deliver precise and pulseless flow of reactant solutions into the reactor."}, {"Parameter":"Reactor","Typical_Setup_Component_Specification":"Transparent Fluorinated Ethylene Polymer (FEP) or Perfluoroalkoxy (PFA) tubing","Function_and_Advantage":"Chemically inert and transparent to UV/visible light, allowing for efficient irradiation of the reaction mixture."}, {"Parameter":"Light Source","Typical_Setup_Component_Specification":"Compact Fluorescent Lamp (CFL) or Light-Emitting Diodes (LEDs) (e.g., 405 nm)","Function_and_Advantage":"Provides the energy for photochemical initiation. LEDs offer specific wavelengths and better energy efficiency. rsc.org"}, {"Parameter":"Temperature Control","Typical_Setup_Component_Specification":"Thermostatted bath or cooling/heating jacket","Function_and_Advantage":"Maintains a constant and optimal reaction temperature, improving selectivity and safety."}, {"Parameter":"Residence Time","Typical_Setup_Component_Specification":"Controlled by flow rate and reactor volume (typically seconds to minutes)","Function_and_Advantage":"Precise control over reaction time allows for optimization of conversion and minimization of byproduct formation. rsc.org"} ]' >
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted synthesis is another advanced methodology that offers significant advantages over conventional heating methods for the preparation of benzyl bromides. tandfonline.comtandfonline.com By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, leading to a dramatic acceleration of reaction kinetics. tandfonline.com
This technique has been successfully applied to the bromination of benzylic alcohols and the radical bromination of toluene derivatives. tandfonline.comrsc.org In one approach, benzylic alcohols are efficiently converted to the corresponding bromides using a mixture of triphenylphosphine (B44618) and N-bromosuccinimide under solvent-free microwave irradiation. tandfonline.com This method is noted for its very short reaction times and high yields. tandfonline.com
Another common application is the microwave-assisted radical bromination of substituted toluenes using NBS. tandfonline.comresearchgate.net These reactions are often completed in less than two hours, a significant reduction compared to the 3-10 times longer reaction times required for conventional refluxing methods. tandfonline.com The accelerated kinetics not only improve throughput but also tend to generate fewer by-products, simplifying purification and increasing isolated yields. tandfonline.com For instance, microwave-assisted NBS bromination in benzene (B151609) or diethyl carbonate has been shown to produce yields greater than 80% in under two hours. tandfonline.comrsc.org
The following table summarizes research findings from various microwave-assisted syntheses of substituted benzyl bromides, demonstrating the general applicability and efficiency of this methodology.
| Starting Material | Reagent(s) | Solvent | Microwave Power | Time | Yield (%) | Source(s) |
| Benzylic Alcohols | PPh₃ / NBS | Solvent-free | 700 W | 1-2 min | 85-95% | tandfonline.com |
| N-protected p-toluidine | NBS | Benzene | Not specified | < 2 h | > 80% | tandfonline.com |
| Substituted Toluenes | NBS | Diethyl Carbonate | 450 W | 1-2 h | > 60% | researchgate.net |
These findings suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound from either 3-chloro-5-iodotoluene (with NBS) or 3-chloro-5-iodobenzyl alcohol (with a reagent system like PPh₃/NBS), offering a rapid and high-yielding alternative to traditional synthetic routes.
Reactivity Profile and Mechanistic Investigations of 3 Chloro 5 Iodobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety
The benzylic bromide moiety in 3-Chloro-5-iodobenzyl bromide is the primary site of reactivity for nucleophilic substitution. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of diverse functional groups at the benzylic position.
Synthesis of Diverse Benzyl (B1604629) Derivatives via Nucleophilic Attack
The predictable reactivity of the benzylic bromide allows for the synthesis of a wide array of derivatives through the displacement of the bromide ion by various nucleophiles.
The reaction of this compound with strong sulfur, nitrogen, and carbon nucleophiles provides efficient routes to important synthetic intermediates.
Azides: Benzyl azides are versatile precursors for the synthesis of amines and nitrogen-containing heterocycles. The reaction of this compound with sodium azide (NaN₃), typically in a polar aprotic solvent like DMSO or DMF, yields 3-Chloro-5-iodobenzyl azide. chemspider.comchemicalbook.com
Nitriles: The introduction of a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines, is achieved through reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chempedia.infogoogle.com
Thioethers: Thioethers are synthesized by reacting the benzyl bromide with a thiol (RSH) under basic conditions or, more conveniently, with a thiolate salt (RSNa). An alternative one-pot method involves the reaction with thiourea (B124793) followed by in-situ hydrolysis and alkylation, which avoids the handling of malodorous thiols. arkat-usa.orgumich.edu
| Derivative | Nucleophile | Typical Solvent | Product |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | DMSO | 3-Chloro-5-iodobenzyl azide |
| Nitrile | Sodium Cyanide (NaCN) | Acetonitrile/Water | 3-Chloro-5-iodobenzyl nitrile |
| Thioether | Thiourea then Base | Methanol | Bis(3-chloro-5-iodobenzyl) thioether |
Oxygen and nitrogen nucleophiles also readily displace the benzylic bromide, leading to the formation of ethers and amines, respectively.
Benzyl Ethers: The Williamson ether synthesis is a classic and reliable method for preparing benzyl ethers. organic-chemistry.orgyoutube.com This involves treating an alcohol (ROH) with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide (RO⁻), which then acts as a nucleophile to displace the bromide from this compound. organic-chemistry.orgias.ac.in
Benzylamines: The synthesis of primary benzylamines can be achieved through several methods. Direct reaction with ammonia can lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation of the product. chegg.comgoogle.com A more controlled approach is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate, followed by hydrolysis or hydrazinolysis to release the primary amine. Another common route is the reaction with sodium azide to form the benzyl azide, which is then reduced to the primary amine.
| Derivative | Reagents | General Method | Product |
|---|---|---|---|
| Ether | Alcohol (R-OH) + Base (e.g., NaH) | Williamson Ether Synthesis | 3-Chloro-5-iodobenzyl ether |
| Amine | 1. Potassium Phthalimide; 2. Hydrazine | Gabriel Synthesis | 3-Chloro-5-iodobenzylamine |
| Amine | 1. Sodium Azide; 2. Reducing Agent (e.g., LiAlH₄) | Azide Reduction | 3-Chloro-5-iodobenzylamine |
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the differential reactivity of the C(sp3)-Br, C(sp2)-I, and C(sp2)-Cl bonds can be exploited to achieve site-selective functionalization.
The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex, is a cornerstone of modern organic synthesis. nih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and stable boronic acids. nih.gov The catalytic cycle is understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com
The reactivity of organic halides in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the order: C-I > C-Br > C-OTf >> C-Cl. nih.gov This established hierarchy is fundamental to developing chemoselective coupling strategies for polyhalogenated substrates like this compound.
In principle, the reaction can be directed to one of three sites: the highly reactive benzylic bromide, the aryl iodide, or the least reactive aryl chloride.
Selective Coupling at the C(sp2)-I Bond: The significant difference in reactivity between the aryl iodide and the aryl chloride allows for selective coupling at the C-I position. By carefully selecting the palladium catalyst, ligands, and reaction conditions (e.g., temperature, base), it is possible to functionalize the iodo-substituted position while leaving the chloro and benzyl bromide moieties intact for subsequent transformations.
Selective Coupling at the C(sp3)-Br Bond: Palladium-catalyzed cross-coupling of benzylic halides with organoboron reagents is also a well-established method for forming diarylmethane structures. nih.govresearchgate.net The reaction of the benzyl bromide is often competitive with the reaction of the aryl iodide. However, specific catalyst systems can favor one over the other. For instance, some conditions have been reported to selectively couple at the benzylic position of bromobenzyl bromides. researchgate.net
Sequential Coupling: The differential reactivity of the three halogen sites enables a sequential cross-coupling strategy. A typical approach would involve an initial Suzuki-Miyaura coupling at the most reactive C-I bond under mild conditions. The resulting chloro-substituted benzyl bromide can then undergo a second coupling at the C(sp3)-Br position. Finally, the unreactive C-Cl bond can be functionalized under more forcing conditions, often requiring specialized ligands that promote the activation of aryl chlorides. nih.gov
The table below illustrates a hypothetical sequential Suzuki-Miyaura coupling strategy for this compound.
| Step | Reactive Site | Coupling Partner | Catalyst System | Product |
| 1 | C(sp2)-I | Arylboronic Acid A | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-chlorobenzyl bromide |
| 2 | C(sp3)-Br | Arylboronic Acid B | PdCl₂(dppf), Cs₂CO₃ | 3-Aryl-5-chloro-B-aryl-toluene |
| 3 | C(sp2)-Cl | Arylboronic Acid C | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-5-C-aryl-B-aryl-toluene |
The choice of ligand coordinated to the palladium center is critical for the success of Suzuki-Miyaura reactions, influencing catalyst stability, activity, and selectivity. mit.edu For challenging substrates, such as the sterically hindered or electronically deactivated aryl chlorides present in derivatives of this compound, advanced ligands are indispensable.
Bulky, Electron-Rich Phosphine (B1218219) Ligands: In recent years, the development of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling. nih.gov Ligands such as SPhos and XPhos have demonstrated exceptional reactivity, enabling the coupling of unactivated aryl chlorides at low catalyst loadings and mild temperatures. nih.gov These ligands promote the oxidative addition step, which is often the rate-limiting step for less reactive halides like aryl chlorides, and facilitate the reductive elimination step.
Precatalysts: Modern approaches often utilize palladium precatalysts, which are stable, air-tolerant complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. This improves the reproducibility and efficiency of the catalytic process.
The performance of different ligand and catalyst systems in Suzuki-Miyaura couplings is summarized in the following table.
| Catalyst/Ligand System | Substrate Scope | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides, triflates | Commercially available, well-established for standard couplings. |
| PdCl₂(dppf) | Aryl iodides, bromides, benzyl halides researchgate.net | Effective for coupling benzylic electrophiles. |
| Pd(OAc)₂ / SPhos or XPhos | Aryl iodides, bromides, and chlorides nih.gov | High reactivity, enables coupling of unactivated aryl chlorides, low catalyst loadings. |
While palladium catalysis is dominant, other transition metals like nickel and copper offer alternative and sometimes complementary reactivity for cross-coupling reactions.
Nickel-Catalyzed Reactions: Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity. They are particularly effective in coupling unactivated aryl chlorides and can be used in reductive cross-coupling reactions. nih.govresearchgate.net For this compound, a nickel-based system could potentially be employed for coupling at the aryl chloride position, possibly under different conditions than those required for palladium catalysts. researchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have a long history and have seen a resurgence in recent years. rsc.org They are particularly useful for certain types of C-C and C-heteroatom bond formations. Methods for the copper-catalyzed coupling of organoboranes with aryl bromides and iodides have been developed, offering a cheaper alternative to palladium for certain transformations. rsc.orgrsc.org The reaction of the benzyl bromide moiety could also be a target for copper-catalyzed systems. researchgate.net
Cross-electrophile coupling (XEC) has emerged as a powerful strategy that avoids the need for pre-formed organometallic reagents by coupling two different electrophiles in the presence of a metal reductant. nih.gov
For a molecule like this compound, this opens up novel reaction pathways. For instance, a nickel-catalyzed reductive coupling could potentially couple the aryl chloride site with another electrophile, such as an alkyl halide. Dual nickel and photoredox catalysis has proven effective for the cross-coupling of aryl chlorides with alkyl chlorides, representing a modern approach to C(sp²)-C(sp³) bond formation. nih.gov This methodology could be applied to derivatives of this compound to introduce alkyl groups at the chloro-substituted position.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Studies on Halogen-Metal Exchange Reactions and Organometallic Intermediates
Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org
For this compound, this differential reactivity can be exploited to generate specific organometallic intermediates.
Selective Iodine-Lithium Exchange: Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures is expected to result in selective halogen-metal exchange at the iodine-bearing position. tcnj.edu This would generate the highly reactive 3-chloro-5-lithiated benzyl bromide intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install a wide range of functional groups at the 5-position. The low temperatures are crucial to prevent side reactions, such as the attack of the alkyllithium reagent on the electrophilic benzyl bromide moiety. tcnj.edu
Magnesium-Halogen Exchange: Grignard reagents can also be prepared via halogen-metal exchange by treating an organic halide with a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). organic-chemistry.org This method often shows excellent functional group tolerance. Applying this to this compound would likely lead to the formation of the corresponding Grignard reagent at the iodo-position, viz., 3-chloro-5-(chloromagnesio)benzyl bromide. This organometallic intermediate is generally less reactive and more selective than its organolithium counterpart.
The table below outlines the expected outcomes of halogen-metal exchange reactions on this compound.
| Reagent | Reactive Site | Intermediate Formed | Subsequent Reaction |
| n-Butyllithium (-78 °C) | C(sp2)-I | 3-Chloro-5-lithiated benzyl bromide | Trapping with an electrophile (E+) to form 3-chloro-5-E-benzyl bromide |
| i-PrMgCl | C(sp2)-I | 3-Chloro-5-(chloromagnesio)benzyl bromide | Reaction with electrophiles, or use in subsequent cross-coupling reactions |
These organometallic intermediates are pivotal in synthetic sequences, allowing for the regioselective introduction of new functionalities onto the aromatic ring, thereby complementing the transformations achievable through metal-catalyzed cross-coupling reactions.
Radical Reactions Involving the Benzylic Bromine Atom
The benzylic bromine atom in this compound is a focal point for radical-mediated reactions. The stability of the resulting 3-chloro-5-iodobenzyl radical, due to resonance delocalization into the aromatic ring, predisposes the compound to undergo reactions initiated by homolytic cleavage of the C-Br bond or abstraction of the benzylic hydrogen atoms from its precursor, 3-chloro-5-iodotoluene.
A common method for introducing a bromine atom at the benzylic position is through free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as heat or light. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds through a chain reaction involving the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source to yield the final product.
The general mechanism for benzylic bromination is as follows:
Initiation: Homolytic cleavage of the initiator to form radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical. This radical then reacts with Br₂ (often generated in situ from NBS) to form the benzyl bromide and a new bromine radical. chemistrysteps.com
Termination: Combination of any two radical species.
Another pertinent radical reaction involves the formation of a benzyl radical as an intermediate in oxidation systems. For instance, a hypervalent iodine(III)/inorganic bromide system can generate a benzyl radical through hydrogen atom abstraction by either an iodanyl or a bromo radical. beilstein-journals.org This benzyl radical can then be trapped by a bromo radical to form the corresponding benzyl bromide. beilstein-journals.org
| Reaction Type | Reagents/Conditions | Key Intermediate | Description |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN, light) | 3-Chloro-5-iodobenzyl radical | Selective bromination at the benzylic position via a free-radical chain mechanism. |
| Radical-mediated Oxidation | Hypervalent iodine(III) reagent, NaBr | 3-Chloro-5-iodobenzyl radical | Formation of a benzyl radical through H-atom abstraction, which is subsequently trapped to form the benzyl bromide. beilstein-journals.org |
Oxidative and Reductive Transformations of this compound
The benzylic position of this compound is susceptible to both oxidative and reductive transformations, offering pathways to a variety of functional groups.
Oxidative Transformations:
Oxidation of the benzylic carbon can lead to the formation of aldehydes, ketones (if disubstituted), or carboxylic acids. The oxidation of benzyl halides to aldehydes can be achieved using various reagents, often involving nucleophilic displacement followed by oxidation. A more direct and powerful oxidation can convert the benzylic position into a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are commonly used for the oxidation of alkylbenzenes to benzoic acids. masterorganicchemistry.com While the starting material for this reaction is typically the corresponding alkylbenzene (3-chloro-5-iodotoluene), the benzyl bromide can also be hydrolyzed to the corresponding alcohol, which is then readily oxidized to the carboxylic acid.
The oxidation of the benzylic position is a valuable synthetic strategy for preparing substituted benzoic acids, as the carboxyl group cannot be directly introduced via electrophilic aromatic substitution. chemistrysteps.com
| Transformation | Typical Reagents | Product | Notes |
| Oxidation to Aldehyde | e.g., Dimethyl sulfoxide (DMSO) based oxidants | 3-Chloro-5-iodobenzaldehyde | Requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. |
| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | 3-Chloro-5-iodobenzoic acid | A common and high-yielding reaction for compounds with a benzylic carbon. masterorganicchemistry.com |
Reductive Transformations:
The benzylic bromine atom can be removed through reductive processes. This can be achieved through catalytic hydrogenation or by using reducing agents such as tin and hydrochloric acid, which is a common method for the reduction of nitro groups but can also be applied to the reduction of benzyl halides. More commonly, nucleophilic substitution with a hydride source, such as lithium aluminum hydride (LiAlH₄), can replace the bromine with a hydrogen atom, effectively converting this compound back to 3-chloro-5-iodotoluene.
Furthermore, the carbon-halogen bonds on the aromatic ring exhibit differential reactivity, with the C-I bond being the most susceptible to reduction and the C-Cl bond being the most resistant. This allows for selective transformations under carefully controlled conditions.
| Transformation | Typical Reagents | Product | Notes |
| Reductive Dehalogenation (Benzylic) | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd) | 3-Chloro-5-iodotoluene | Removal of the benzylic bromine to form the corresponding substituted toluene (B28343). |
| Reductive Dehalogenation (Aromatic) | Various reducing agents | 3-Chlorobenzyl bromide or 5-Iodobenzyl bromide | Selective reduction of the aromatic halogens is possible based on the C-X bond strength hierarchy (C-I < C-Br < C-Cl). |
Applications of 3 Chloro 5 Iodobenzyl Bromide in Complex Molecular Architecture
Building Block for Pharmaceutical and Agrochemical Intermediates
The inherent reactivity of the benzylic bromide, coupled with the potential for cross-coupling reactions at the iodo and chloro positions, positions 3-Chloro-5-iodobenzyl bromide as a key intermediate in the synthesis of biologically active compounds.
Precursors for Biologically Active Compounds
While specific, publicly available research extensively detailing the direct use of this compound in the synthesis of named, commercialized biologically active compounds is limited, its structural motifs are present in various classes of therapeutic agents and agrochemicals. The benzyl (B1604629) bromide moiety is a classic electrophile for the alkylation of a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This fundamental reaction is a common strategy for introducing a substituted benzyl group into a larger molecule, a frequent step in the synthesis of pharmacologically active scaffolds.
The presence of both iodo and chloro substituents on the aromatic ring further enhances its synthetic utility. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for a stepwise and regioselective introduction of different substituents onto the aromatic ring, a powerful tool for building molecular complexity. For instance, the iodo position can be selectively functionalized via a cross-coupling reaction, leaving the chloro and benzyl bromide functionalities intact for subsequent transformations.
Role in the Synthesis of Advanced Drug Candidate Analogues
In the realm of drug discovery and development, the synthesis of analogues of a lead compound is crucial for optimizing its pharmacological profile. The modular nature of this compound makes it an attractive building block for creating libraries of such analogues. By systematically varying the substituents introduced at the three reactive sites, medicinal chemists can explore the structure-activity relationships (SAR) of a drug candidate.
For example, a series of analogues could be generated by first performing a Suzuki coupling at the iodo position with a diverse set of boronic acids. The resulting intermediates, now bearing a new substituent at the 5-position, could then be subjected to nucleophilic substitution at the benzylic bromide position with various amines or other nucleophiles. Finally, if desired, the less reactive chloro group could be targeted under more forcing cross-coupling conditions to introduce a third point of diversity. This systematic approach allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.
Contribution to the Production of Specialty Chemicals and Agrochemicals
The applications of this compound extend beyond pharmaceuticals to the synthesis of specialty chemicals and agrochemicals. Many modern herbicides, insecticides, and fungicides contain halogenated aromatic moieties, which can enhance their biological activity and metabolic stability. The ability to selectively introduce different functional groups onto the benzene (B151609) ring of this compound allows for the creation of novel agrochemical candidates with tailored properties.
The benzyl bromide functionality can be used to link the substituted aromatic core to other molecular fragments, a common strategy in the design of complex agrochemicals. The resulting molecules can be screened for their efficacy against various pests and pathogens, contributing to the development of new and improved crop protection agents.
Functional Materials Precursor Synthesis
The unique electronic and structural features of molecules derived from this compound also make it a promising precursor for the synthesis of functional organic materials with tailored optical and electronic properties.
Development of Molecular Glassformers and Organic Electronic Materials
Molecular glassformers are amorphous organic solids that find applications in areas such as organic light-emitting diodes (OLEDs) and as matrices for other functional molecules. The ability to create rigid, non-crystalline structures is key to their performance. The sterically demanding and asymmetrically substituted aromatic core that can be generated from this compound can frustrate crystallization and promote the formation of stable glasses. By attaching different functional groups through the synthetic handles provided by this building block, the glass transition temperature (Tg) and other physical properties of the resulting materials can be precisely controlled.
In the field of organic electronics, the development of new materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is a major research focus. The electronic properties of organic semiconductors are highly dependent on their molecular structure and intermolecular packing. The halogenated aromatic core of this compound can be incorporated into larger conjugated systems to modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The presence of heavy atoms like iodine can also promote intersystem crossing, which can be a desirable property in certain optoelectronic applications.
Engineering Materials with Tailored Electronic and Optical Properties
The stepwise functionalization of this compound allows for the precise engineering of molecular properties. For instance, the introduction of electron-donating groups at one position and electron-withdrawing groups at another can create molecules with significant intramolecular charge transfer character, which can lead to interesting non-linear optical (NLO) properties.
The ability to attach different chromophores and other functional units to the central aromatic scaffold provides a powerful platform for the design of materials with specific absorption and emission characteristics. This "molecular engineering" approach is essential for the development of next-generation organic materials for a wide range of applications, from advanced displays and lighting to sensors and data storage.
Below is an interactive data table summarizing the potential synthetic transformations of this compound and the resulting classes of compounds.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Compound Class |
| Benzylic Bromide | Nucleophilic Substitution | Amines, Alcohols, Thiols, Carbanions | Benzylamines, Benzyl ethers, Benzyl thioethers, Alkylated arenes |
| Iodo Group | Suzuki Coupling | Arylboronic acids, Alkylboronic acids | Biaryls, Alkylated arenes |
| Iodo Group | Sonogashira Coupling | Terminal alkynes | Aryl alkynes |
| Iodo Group | Buchwald-Hartwig Amination | Amines | Arylamines |
| Chloro Group | Cross-Coupling (harsher conditions) | Various coupling partners | Further functionalized aromatics |
Strategic Use as a Protecting Group in Multistep Organic Synthesis
In the intricate field of multistep organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. A protecting group must be robust enough to withstand a variety of reaction conditions while being selectively removable without affecting other functional groups. The 3-Chloro-5-iodobenzyl group, introduced via its corresponding bromide, emerges as a specialized protecting group for hydroxyl moieties, offering unique advantages in complex synthetic pathways due to the electronic properties and reactivity conferred by its halogen substituents.
The primary method for introducing the 3-Chloro-5-iodobenzyl protecting group is the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of the target hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound. organic-chemistry.orgyoutube.com This method is highly efficient for the formation of benzyl ethers. youtube.com
The strategic value of the 3-Chloro-5-iodobenzyl group lies in its differentiated reactivity compared to other benzyl-type protecting groups, which is a cornerstone of developing orthogonal protection strategies. acs.orgjocpr.com In a multistep synthesis, it is often necessary to deprotect one hydroxyl group while leaving others intact. The electronic nature of the substituents on the benzyl ring plays a critical role in determining the stability and cleavage conditions of the corresponding benzyl ether. organic-chemistry.orgacs.org
For instance, the widely used p-methoxybenzyl (PMB) group, which has an electron-donating methoxy (B1213986) group, is susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgorganic-chemistry.org In contrast, the 3-Chloro-5-iodobenzyl group, bearing two electron-withdrawing halogens, would be expected to be more stable under such oxidative conditions. This difference in reactivity allows for the selective deprotection of a PMB ether in the presence of a 3-Chloro-5-iodobenzyl ether, a key feature of an orthogonal protecting group strategy. researchgate.net
Conversely, while standard benzyl ethers are often removed by palladium-catalyzed hydrogenolysis, the presence of halogen substituents on the 3-Chloro-5-iodobenzyl group might require different or harsher conditions for this type of cleavage. organic-chemistry.orghighfine.com However, the iodo substituent opens up the possibility for alternative deprotection methods. For example, palladium-catalyzed reactions that are specific to aryl iodides could potentially be adapted for the cleavage of this protecting group under conditions that would not affect other benzyl or substituted benzyl ethers. This unique reactivity profile enhances its utility in the synthesis of complex molecules where multiple protected hydroxyl groups are present.
The table below outlines a hypothetical scenario illustrating the orthogonal relationship between the 3-Chloro-5-iodobenzyl group and other common benzyl-type protecting groups.
| Protecting Group | Structure | Typical Deprotection Conditions | Orthogonality with 3-Chloro-5-iodobenzyl Group |
| Benzyl (Bn) | H₂, Pd/C | Potentially selective cleavage under specific conditions. | |
| p-Methoxybenzyl (PMB) | DDQ, CAN | High. PMB is cleaved oxidatively, while the 3-Chloro-5-iodobenzyl group is stable. | |
| 3-Chloro-5-iodobenzyl | To be determined based on specific reaction development (e.g., specific Pd-catalyzed methods) | N/A |
This strategic deployment of the 3-Chloro-5-iodobenzyl group allows for a greater degree of control and flexibility in the design of synthetic routes for complex molecular targets. Its distinct electronic and reactivity profile makes it a valuable addition to the synthetic chemist's toolbox for protecting group chemistry.
Advanced Characterization and Analytical Methodologies in 3 Chloro 5 Iodobenzyl Bromide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and structural integrity of 3-chloro-5-iodobenzyl bromide. These techniques provide detailed information about the molecular framework and the connectivity of atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 3-chlorobenzyl bromide, the benzylic protons (CH₂) typically appear as a singlet, with its chemical shift influenced by the electronegativity of the attached bromine atom. chemicalbook.com For this compound, the electron-withdrawing effects of the chlorine and iodine atoms on the aromatic ring would further influence the chemical shifts of the aromatic protons. The protons on the aromatic ring are expected to exhibit distinct signals, with their multiplicity determined by spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the benzylic carbon is sensitive to the halogen substituent, while the shifts of the aromatic carbons are affected by the positions and nature of the halogen atoms on the ring. For instance, in 3-bromobenzyl bromide, the carbon atoms in the aromatic ring show distinct resonances. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ | ~4.4 - 4.6 | ~30 - 35 |
| Ar-H (position 2) | ~7.5 - 7.7 | Not Applicable |
| Ar-H (position 4) | ~7.3 - 7.5 | Not Applicable |
| Ar-H (position 6) | ~7.6 - 7.8 | Not Applicable |
| Ar-C (C1) | Not Applicable | ~138 - 142 |
| Ar-C (C2) | Not Applicable | ~130 - 134 |
| Ar-C (C3) | Not Applicable | ~135 - 139 |
| Ar-C (C4) | Not Applicable | ~128 - 132 |
| Ar-C (C5) | Not Applicable | ~92 - 96 |
| Ar-C (C6) | Not Applicable | ~132 - 136 |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds. jmchemsci.comjmchemsci.com In GC-MS analysis, the molecule is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio of these ions is then measured. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely include the loss of the bromine atom, the benzyl (B1604629) group, and potentially the halogen substituents from the aromatic ring.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique often used for less volatile or thermally sensitive molecules and is typically coupled with liquid chromatography. lcms.cz
The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) results in a distinctive isotopic cluster for the molecular ion and any fragments containing these halogens, which serves as a key identifier. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which helps to confirm the elemental formula.
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. ptfarm.pl For purity assessment, a sample of this compound can be analyzed by HPLC, and the area of the main peak relative to the total area of all peaks provides a measure of its purity. Different stationary phases and mobile phase compositions can be optimized to achieve the best separation from any impurities or starting materials. ptfarm.pl
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. eurl-pesticides.eu Similar to HPLC, GC separates components of a mixture, and the resulting chromatogram can be used to determine purity. The choice of the GC column and temperature program is critical for achieving good resolution. lcms.cz
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Application |
| HPLC | C18 (Reversed-phase) | Acetonitrile/Water or Methanol/Water gradients | Purity assessment, quantification |
| GC | Phenyl-methyl polysiloxane | Helium or Nitrogen | Purity assessment, reaction monitoring |
| TLC | Silica gel | Hexane/Ethyl Acetate (B1210297) mixtures | Reaction monitoring |
Crystallographic Analysis of this compound Derivatives
While the crystal structure of this compound itself may not be readily available, the study of its derivatives through X-ray crystallography provides invaluable insights into their three-dimensional structure, molecular conformation, and intermolecular interactions.
X-ray crystallography on derivatives of this compound can reveal how the molecules are arranged in the solid state. This crystal packing is governed by a variety of intermolecular interactions, such as halogen bonding (involving the chlorine and iodine atoms), C-H···π interactions, and π-π stacking between the aromatic rings. nih.gov The conformation adopted by the molecule in the crystal, including the orientation of the benzyl bromide moiety relative to the aromatic ring, can also be determined. rero.ch For instance, in the crystal structure of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the benzyl rings are inclined to the quinoline (B57606) ring mean plane at specific angles. nih.gov
Understanding these interactions is crucial as they influence the physical properties of the material, such as melting point, solubility, and stability.
In cases where experimental crystal structures are not available, computational crystallography can be a powerful predictive tool. Using computational methods, it is possible to predict the stable crystal structures of this compound derivatives and to analyze the energetic contributions of different intermolecular interactions.
These computational studies can help in understanding the relationship between the molecular structure and the macroscopic properties of the crystalline material. For example, by modeling different packing arrangements, one can predict which polymorph is likely to be the most stable. Computational analysis can also provide insights into the reaction mechanisms involving these compounds. nih.gov
Emerging Research Directions and Future Perspectives for 3 Chloro 5 Iodobenzyl Bromide
Asymmetric Synthesis Applications Utilizing 3-Chloro-5-iodobenzyl bromide
The development of asymmetric synthesis methodologies is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. While dedicated studies on the application of this compound in asymmetric synthesis are not yet prevalent, its structure is well-suited for several promising research directions.
Future investigations could explore its use as a precursor for chiral ligands. The distinct electronic and steric environments created by the chloro and iodo substituents could be exploited to synthesize novel chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. These ligands could then be employed in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The synthesis of such ligands would likely involve the selective functionalization of the benzyl (B1604629) bromide moiety, followed by transformations at the aryl halide positions.
Another potential application lies in its use as a prochiral substrate in catalytic asymmetric nucleophilic substitution reactions. The benzylic position can be targeted by chiral catalysts, leading to the formation of enantioenriched products. The development of organocatalytic or metal-catalyzed methods for the asymmetric benzylation of various nucleophiles using this compound would be a valuable addition to the synthetic chemist's toolbox.
Table 1: Potential Asymmetric Transformations Involving this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
| Asymmetric Ligand Synthesis | Precursor to chiral phosphine or NHC ligands | Novel chiral ligands for asymmetric catalysis |
| Asymmetric Nucleophilic Substitution | Prochiral electrophile | Enantioenriched benzylated products |
| Chiral Derivatizing Agent | Reagent for resolving chiral alcohols or amines | Diastereomeric derivatives for chiral separation |
Rational Design and Development of Novel Reagents and Catalysts
The rational design of reagents and catalysts with tailored properties is a cornerstone of modern chemical synthesis. The polyhalogenated nature of this compound makes it an attractive starting point for the development of new chemical entities with specific functions.
One area of exploration is the design of novel organocatalysts. The benzyl group could be functionalized with a catalytic moiety, while the halogenated aromatic ring could serve to modulate the catalyst's steric and electronic properties. For instance, the introduction of a thiourea (B124793) or squaramide group could lead to new hydrogen-bond-donating catalysts for asymmetric synthesis. The chloro and iodo substituents would influence the acidity and conformational preferences of the catalytic site.
Furthermore, this compound can serve as a scaffold for the synthesis of multi-functional molecules. The differential reactivity of the C-I, C-Cl, and C-Br bonds allows for sequential and site-selective cross-coupling reactions. This opens the door to the rational design of complex molecules with precisely controlled three-dimensional structures for applications in materials science and medicinal chemistry. For example, sequential Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce different functional groups at the 1, 3, and 5 positions of the benzene (B151609) ring.
Computational Chemistry and Quantum Mechanical Studies of Reactivity and Mechanisms
Computational chemistry and quantum mechanical calculations are powerful tools for understanding and predicting chemical reactivity. While specific computational studies on this compound are limited, this area represents a significant opportunity for future research.
Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure and reactivity of the molecule. Such studies could provide insights into the relative reactivity of the different halogen atoms in various chemical transformations, aiding in the rational design of selective synthetic strategies. For example, calculating the bond dissociation energies of the C-I, C-Cl, and C-Br bonds would provide a quantitative measure of their relative lability in radical reactions.
Furthermore, computational modeling can be used to elucidate the mechanisms of reactions involving this compound. For instance, in a potential asymmetric catalytic reaction, quantum mechanical calculations could be used to model the transition states and intermediates, providing a deeper understanding of the source of enantioselectivity. This knowledge can then be used to optimize reaction conditions and catalyst design for improved performance.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure and bond properties | Prediction of site-selectivity in reactions |
| Transition State Theory | Reaction mechanisms | Understanding of reaction barriers and kinetics |
| Molecular Dynamics (MD) | Conformational analysis | Insight into catalyst-substrate interactions |
Sustainable and Green Chemistry Initiatives for Polyhalogenated Benzyl Systems
The principles of green and sustainable chemistry are increasingly important in modern chemical research and industry. Future research on this compound and related polyhalogenated systems will likely focus on developing more environmentally benign synthetic methods and applications.
One key area is the development of greener synthetic routes to this compound itself. Traditional halogenation methods often employ harsh reagents and produce significant amounts of waste. Research into catalytic halogenation methods using safer and more sustainable halogen sources would be a significant advancement.
Another important aspect is the development of catalytic and atom-economical reactions that utilize this compound. For instance, developing catalytic cross-coupling reactions that can be performed in greener solvents, such as water or bio-renewable solvents, would reduce the environmental impact of its use. Additionally, exploring the use of this compound in flow chemistry systems could lead to safer, more efficient, and scalable synthetic processes.
The potential for recycling and recovery of halogen atoms from waste streams generated from reactions involving polyhalogenated compounds is another important avenue for green chemistry research. Developing methods to capture and reuse the bromide, chloride, and iodide from these reactions would contribute to a more circular chemical economy.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-chloro-5-iodobenzyl bromide with high regioselectivity?
- Method : Alkylation of a benzyl alcohol precursor (e.g., 3-chloro-5-iodobenzyl alcohol) using hydrobromic acid (HBr) or PBr₃ in anhydrous conditions. Alternatively, halogen exchange via Finkelstein reaction (KI/acetone) on 3-chloro-5-bromobenzyl bromide may introduce iodine .
- Optimization : Use K₂CO₃ in DMF to promote nucleophilic substitution, as demonstrated for structurally similar benzyl bromides . Monitor reaction progress via TLC or GC-MS to ensure complete conversion.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR to confirm benzyl CH₂Br protons (~4.5–4.8 ppm) and aromatic protons (split patterns for Cl/I substitution). ¹³C NMR to verify C-Br (∼30 ppm) and aryl halogen positions .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ and isotopic patterns from Br/I .
- Elemental Analysis : Quantify Br/I content via ICP-MS or X-ray fluorescence to validate stoichiometry .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides .
- Storage : Store at 0–6°C in amber glass vials to prevent thermal degradation and light-induced side reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as halogenated organic hazardous material .
Advanced Research Questions
Q. How does the reactivity of this compound compare in cross-coupling reactions (e.g., Suzuki-Miyaura) versus nucleophilic substitutions?
- Cross-Coupling : The iodide substituent is more reactive than chloride in Suzuki couplings. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water at 80°C to selectively replace iodine while retaining chlorine .
- Nucleophilic Substitution : Benzyl bromide reacts readily with amines or thiols in polar aprotic solvents (e.g., DMF). Competing substitution at Cl vs. Br positions can occur; use steric hindrance (bulky bases) to direct reactivity .
Q. What analytical challenges arise in quantifying trace bromide ions generated during hydrolysis of this compound?
- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., 20 mM borate, pH 9.3) to resolve Br⁻ from Cl⁻ and I⁻. Antistacking effects from high chloride concentrations require dilution or matrix-matched calibration .
- Ion Chromatography : Use a Dionex IonPac AS19 column with suppressed conductivity detection for low detection limits (0.1 mg/L) .
Q. How can competing side reactions (e.g., dehalogenation or dimerization) be minimized during synthetic scale-up?
Q. What computational methods aid in predicting the stability and reactivity of this compound under varying conditions?
- DFT Calculations : Model C-Br bond dissociation energies and electrostatic potential maps to predict hydrolysis rates. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
- QSPR Models : Correlate Hammett constants (σ) of substituents (Cl, I) with reaction kinetics for SN2 pathways .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from residual moisture in DMF. Dry solvents over molecular sieves and use inert gas purging .
- Analytical Disagreements : Conflicting Br⁻ quantification data between CE and ion chromatography can occur due to matrix interference. Validate methods with spiked recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
